Septide, acetyl-arg(6)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

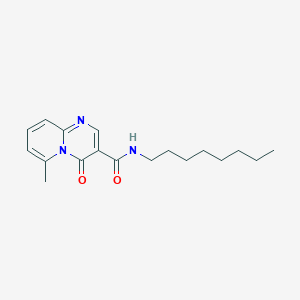

Septide, acetyl-arg(6)-, is a synthetic peptide that has been studied for its potential use in scientific research. It is a small peptide that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In Additionally, we will list several future directions for research on this promising peptide.

Wissenschaftliche Forschungsanwendungen

Septide has been studied for its potential use in a variety of scientific research applications. One of its primary uses is in the study of neuropeptide signaling pathways. Neuropeptides are small peptides that act as neurotransmitters or neuromodulators in the nervous system. By studying the effects of Septide on neuropeptide signaling pathways, researchers can gain a better understanding of the role of neuropeptides in various physiological processes.

Additionally, Septide has been studied for its potential use in the treatment of various diseases. For example, it has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent for this condition.

Wirkmechanismus

The mechanism of action of Septide is not fully understood, but it is thought to act as a neuropeptide agonist. This means that it binds to and activates neuropeptide receptors, leading to downstream signaling events. It has been shown to activate the neuropeptide Y1 receptor, which is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function.

Biochemische Und Physiologische Effekte

Septide has a variety of biochemical and physiological effects. It has been shown to increase the release of neuropeptide Y in the hypothalamus, which is involved in appetite regulation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, as mentioned previously. Additionally, it has been shown to have anti-inflammatory effects in animal models of sepsis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Septide is that it is a small peptide, which makes it relatively easy to synthesize and purify. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.

One limitation of Septide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this peptide. Additionally, because it has not been extensively studied in humans, its potential use as a therapeutic agent is not yet clear.

Zukünftige Richtungen

There are several future directions for research on Septide. One area of interest is in further elucidating its mechanism of action. By understanding how Septide interacts with neuropeptide receptors, researchers may be able to develop more targeted therapeutic agents for various conditions.

Another area of interest is in exploring the potential therapeutic uses of Septide. For example, it may have potential as a treatment for conditions such as Parkinson's disease, sepsis, or other inflammatory conditions.

Finally, there is a need for further research on the safety and toxicity of Septide. While it has been shown to have promising effects in animal models, more research is needed to determine its safety and potential side effects in humans.

Conclusion:

Septide, acetyl-arg(6)-, is a promising synthetic peptide that has been studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. While its mechanism of action is not fully understood, it has potential as a therapeutic agent for various conditions. Further research is needed to fully elucidate its mechanism of action, explore its potential therapeutic uses, and determine its safety and toxicity.

Synthesemethoden

Septide, acetyl-arg(6)-, is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves building the peptide chain one amino acid at a time, starting from the C-terminus and working towards the N-terminus. The process involves coupling protected amino acids to a solid support, and then removing the protecting groups to allow for the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained. Once the peptide chain is complete, it is cleaved from the solid support and purified using various chromatography techniques.

Eigenschaften

CAS-Nummer |

116097-84-8 |

|---|---|

Produktname |

Septide, acetyl-arg(6)- |

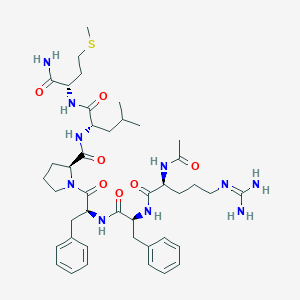

Molekularformel |

C42H62N10O7S |

Molekulargewicht |

851.1 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1 |

InChI-Schlüssel |

DPVIJCCNTAWHMH-LBBUGJAGSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Andere CAS-Nummern |

116097-84-8 |

Sequenz |

RFFPLM |

Synonyme |

A6A-septide Ac-6-Arg-9-Pro-substance P (6-11) acetyl-6-Arg-septide septide, acetyl-Arg(6)- septide, acetyl-arginine(6)- substance P (6-11), Ac-Arg(6)-Pro(9)- substance P (6-11), acetyl-arginyl(6)-proline(9)- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)